1-(1,1-Difluoroethyl)-4-methoxybenzene
Description
1-(1,1-Difluoroethyl)-4-methoxybenzene is a fluorinated aromatic compound characterized by a methoxy group at the para position of a benzene ring and a 1,1-difluoroethyl substituent.
The difluoroethyl group enhances metabolic stability and lipophilicity, making it valuable in drug design . Its crystallographic data and intermolecular interactions (e.g., hydrogen bonding) can be inferred from related biphenyl-containing bislactones (), though specific structural studies for this compound are absent in the evidence.
Properties
Molecular Formula |
C9H10F2O |
|---|---|
Molecular Weight |
172.17 g/mol |
IUPAC Name |
1-(1,1-difluoroethyl)-4-methoxybenzene |
InChI |
InChI=1S/C9H10F2O/c1-9(10,11)7-3-5-8(12-2)6-4-7/h3-6H,1-2H3 |
InChI Key |
SFJIJFYKWOOUBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,1-Difluoroethyl)-4-methoxybenzene can be synthesized through a nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride as the difluoroalkylating reagent . The reaction typically involves the use of a nickel catalyst, such as nickel(II) chloride, in the presence of a base like potassium carbonate, under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(1,1-Difluoroethyl)-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized products.
Reduction Reactions: Reduction of the difluoroethyl group can yield ethyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted benzene derivatives.
Oxidation Products: Quinones and other oxidized aromatic compounds.
Reduction Products: Ethyl-substituted benzene derivatives.
Scientific Research Applications
1-(1,1-Difluoroethyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(1,1-Difluoroethyl)-4-methoxybenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoroethyl group can mimic the steric and electronic features of other functional groups, influencing the compound’s binding affinity and activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Reactivity of Substituted Methoxybenzenes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
